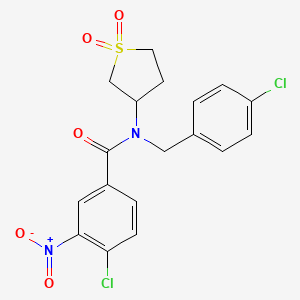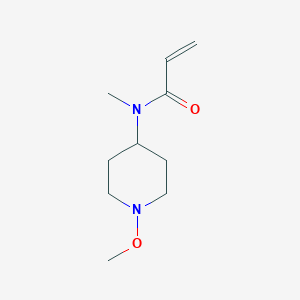
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide, also known as MMPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide acts as a competitive antagonist of mGluR5 by binding to the receptor's allosteric site. This results in the inhibition of mGluR5-mediated signaling pathways, leading to a reduction in synaptic plasticity and neuronal excitability.
Biochemical and physiological effects:
Studies have shown that N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide administration leads to a decrease in the expression of immediate early genes, such as c-fos and Arc, which are involved in synaptic plasticity and learning. N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide also reduces the phosphorylation of the extracellular signal-regulated kinase (ERK), a key regulator of neuronal plasticity. These effects suggest that N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide can modulate synaptic plasticity and learning by inhibiting mGluR5 signaling.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide is a highly selective and potent antagonist of mGluR5, making it an ideal tool for investigating the role of this receptor in various neurological and psychiatric disorders. However, the use of N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide in experiments requires careful consideration of its potential off-target effects, as well as its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
Further research is needed to elucidate the precise mechanisms underlying the therapeutic effects of N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide in various neurological and psychiatric disorders. Additionally, the development of more potent and selective mGluR5 antagonists may lead to the discovery of new therapeutic targets for these disorders. Finally, the use of N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide in combination with other drugs may provide a more effective treatment strategy for these disorders.
Synthesemethoden
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide is synthesized through a multi-step process involving the reaction of 4-methoxy-1-piperidinecarboxylic acid with methylamine and subsequent coupling with 2-bromoacrylonitrile. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide has been widely used in scientific research to investigate the role of mGluR5 in various neurological and psychiatric disorders. Studies have shown that mGluR5 plays a critical role in regulating synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in the pathogenesis of several disorders, including Fragile X syndrome, autism spectrum disorders, addiction, and anxiety disorders.
Eigenschaften
IUPAC Name |
N-(1-methoxypiperidin-4-yl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-4-10(13)11(2)9-5-7-12(14-3)8-6-9/h4,9H,1,5-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPVVORJCWOTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)OC)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


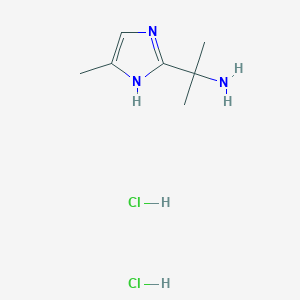
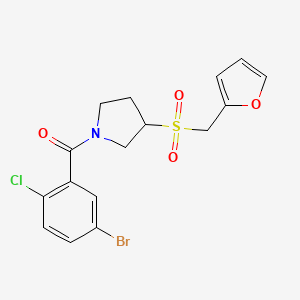
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2542634.png)
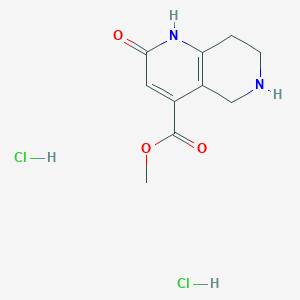

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2542637.png)
![11-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2542639.png)
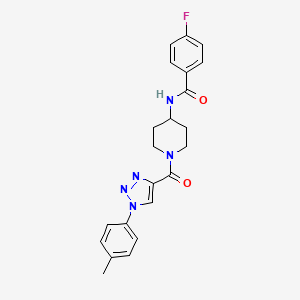

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2542645.png)
